Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate
Description
The compound Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate is a cationic benzothiazolium derivative characterized by:
- A benzothiazolium core with an ethyl group at the 3-position.
- A 2-[[[4-(dimethylamino)phenyl]imino]methyl] substituent, forming an imine linkage to the aromatic amine.
- An ethyl sulfate counterion.
Properties
CAS No. |
29770-19-2 |
|---|---|
Molecular Formula |
C20H25N3O4S2 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;ethyl sulfate |
InChI |
InChI=1S/C18H20N3S.C2H6O4S/c1-4-21-16-7-5-6-8-17(16)22-18(21)13-19-14-9-11-15(12-10-14)20(2)3;1-2-6-7(3,4)5/h5-13H,4H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
XJITZQQGJPTYCJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 4-(dimethylamino)benzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Benzothiazolium derivatives are being investigated for their biological activities, particularly in the treatment of neurodegenerative diseases. The compound's structure allows it to interact with various biological targets:
- Enzyme Inhibition : Studies have shown that benzothiazolium compounds can inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant in treating conditions like Alzheimer's disease .
- Amyloid Staining : Similar compounds have demonstrated high affinity for amyloid deposits, making them suitable for research in Alzheimer's pathology . For instance, BTA-2, a derivative of benzothiazole, has shown promising results in staining plaques and neurofibrillary tangles in post-mortem brain tissues.
Case Study: Neuroprotective Effects
A recent study synthesized a series of benzothiazole derivatives that exhibited significant inhibitory potency against MAO-B and butyrylcholinesterase (BuChE). Among these, specific compounds displayed reduced immobility time in forced swim tests, indicating potential antidepressant properties .
Material Science Applications
Benzothiazolium compounds are also explored for their utility in materials science due to their electron-donating properties:
- Dyes and Pigments : The compound's structural features make it suitable for developing dyes used in textiles and coatings. Its ability to form stable complexes with metals can enhance colorfastness and durability.
- Chemical Catalysts : Benzothiazolium derivatives are being investigated as catalysts in various organic reactions due to their ability to stabilize transition states .
Agrochemical Applications
The compound has potential applications in agrochemicals as well:
- Pesticides : Its structural characteristics suggest efficacy as a pesticide or herbicide. Research is ongoing to evaluate its effectiveness against specific pests while ensuring minimal environmental impact .
Comparative Analysis of Related Compounds
To better understand the unique features of Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate, it is beneficial to compare it with related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzothiazole | C7H5NS | Parent compound; less substituted than benzothiazolium derivatives. |
| Benzimidazole | C7H6N2 | Contains an imidazole ring; used in pharmaceuticals. |
| Benzoxazole | C7H5NO | Oxygen replaces sulfur; utilized in dyes and pharmaceuticals. |
| 2-Mercaptobenzothiazole | C7H6N2S | Key precursor for many benzothiazole derivatives; used as a rubber accelerator. |
This comparative analysis highlights how the additional functional groups in Benzothiazolium enhance its reactivity and application potential compared to simpler derivatives.
Mechanism of Action
The mechanism of action of benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Benzothiazolium Compounds
Structural and Functional Differences
Thioflavin T (Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, chloride)
- Core structure : Benzothiazolium with 3,6-dimethyl substituents.
- Substituent: 4-(dimethylamino)phenyl group at the 2-position.
- Counterion : Chloride.
- Applications : Widely used as a fluorescent dye for amyloid fibril detection in Alzheimer’s disease research .
- Key differences: Lacks the imine (-CH=N-) linkage present in the target compound. Chloride counterion may reduce solubility in non-polar solvents compared to ethyl sulfate.
Basic Blue 54 (Benzothiazolium, 2-[[4-(dimethylamino)phenyl]azo]-6-methoxy-3-methyl-, methyl sulfate)
- Core structure : Benzothiazolium with azo (-N=N-) linkage.
- Substituent: 4-(dimethylamino)phenyl group connected via an azo bond.
- Counterion : Methyl sulfate.
- Applications : Cationic dye for textiles and biological staining .
- Key differences :
- Azo linkage vs. imine linkage in the target compound.
- Methoxy and methyl substituents alter electronic properties compared to the ethyl group in the target compound.
Benzothiazolium, 2-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methyl-, sulfate
- Core structure: Benzothiazolium with azo linkage and ethyl(2-hydroxyethyl)amino group.
- Counterion : Sulfate.
- Applications : Likely used in dye formulations due to its complex substituents .
- Key differences: Azo group and hydroxyethylamino substituent enhance hydrophilicity. Sulfate counterion matches the target compound, suggesting similar solubility profiles.
Counterion Effects
Application Potential
Biological Activity
Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a benzothiazolium core integrated with a dimethylaminophenyl group and an ethyl sulfate substituent . The presence of the dimethylamino group enhances its electron-donating properties, potentially influencing its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 357.43 g/mol.
Biological Activity Overview
Benzothiazolium derivatives are known for a broad spectrum of biological activities, including:
- Antibacterial Activity : Several studies have reported that benzothiazolium compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested for antibacterial activity at concentrations of 200 μg/mL and 100 μg/mL, showing promising results compared to standard agents like streptomycin and ceftazidime .
- Antifungal and Antiprotozoal Effects : The compound has demonstrated antifungal and antiprotozoal activities in vitro, indicating its potential as a therapeutic agent against various infections .
- Anticancer Properties : Some benzothiazolium derivatives have been identified as having cytotoxic effects on cancer cell lines. For example, certain compounds showed IC50 values in the sub-micromolar range against B16 melanoma cells, indicating potent anticancer activity .
Case Studies
- Antibacterial Screening : In a comprehensive study, several synthesized benzothiazolium derivatives were screened against various bacterial strains. Among them, specific compounds exhibited broad-spectrum antibacterial activity, although their efficacy was lower than that of standard antibiotics .
- Cytotoxicity Assessment : Research involving the cytotoxic effects of benzothiazolium compounds on human cancer cell lines revealed that some derivatives inhibited cell proliferation significantly. For instance, one study reported IC50 values of 6.46 μM for specific derivatives against the amyloid beta peptide interaction, which is implicated in Alzheimer's disease pathology .
- Anti-inflammatory Potential : Benzothiazolium compounds have also been investigated for their anti-inflammatory activities. Certain derivatives demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzothiazole | C7H5NS | Parent compound; less substituted than benzothiazolium derivatives. |
| Benzimidazole | C7H6N2 | Contains an imidazole ring; used in pharmaceuticals. |
| Benzoxazole | C7H5NO | Oxygen replaces sulfur; utilized in dyes and pharmaceuticals. |
| 2-Mercaptobenzothiazole | C7H6N2S | Key precursor for many benzothiazole derivatives; used as a rubber accelerator. |
The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to simpler derivatives like benzothiazole.
Q & A
Q. What synthetic methodologies are commonly employed to prepare benzothiazolium derivatives with imino linkages, and how are reaction conditions optimized?
The synthesis typically involves a condensation reaction between a benzothiazolium precursor and a substituted aniline bearing a dimethylamino group. For example, microwave-assisted synthesis under controlled temperatures (e.g., 130°C) in ethanol can enhance reaction efficiency and yield, as demonstrated in imidazo-benzothiazole derivatives . Key optimizations include stoichiometric ratios of reactants, solvent selection (e.g., ethanol for solubility), and microwave irradiation time (e.g., 45 minutes) to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures product purity .
Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this benzothiazolium compound?
- NMR Spectroscopy: H and C NMR confirm the presence of the dimethylamino group (δ ~3.0 ppm for N(CH)), ethyl sulfate counterion (δ ~1.2–1.5 ppm for CHCH), and imino proton (δ ~8.5–9.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M] at m/z corresponding to CHNOS) and fragmentation patterns .
- IR Spectroscopy: Stretching vibrations for C=N (imine, ~1600–1650 cm) and S=O (sulfate, ~1050–1200 cm) confirm functional groups .
Q. How does the ethyl sulfate counterion influence solubility and stability compared to chloride salts?
Ethyl sulfate salts generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO, ethanol) due to strong ion-dipole interactions. In contrast, chloride salts (e.g., Thioflavin T) may aggregate in aqueous solutions, as seen in spectroscopic studies . Stability under acidic conditions is critical: the sulfate group can hydrolyze at low pH, necessitating storage at neutral pH and 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in benzothiazolium derivatives?
SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and intermolecular interactions. For example, weak C–H···O hydrogen bonds and π-π stacking in crystal lattices can be modeled using SHELX’s robust algorithms, even for twinned or high-symmetry crystals. The software’s iterative refinement corrects for thermal motion and disorder, critical for resolving planar distortions in benzothiazole rings .
Q. What intermolecular interactions stabilize the crystal lattice, and how do they impact material properties?
Crystal packing is often stabilized by:
- C–H···O Hydrogen Bonds: Observed in ethyl sulfate salts, forming 1D chains along crystallographic axes .
- π-π Stacking: Benzothiazole and phenyl rings exhibit face-to-face interactions (dihedral angles <5°), enhancing thermal stability . These interactions influence solubility, melting points, and charge transport properties, relevant for optoelectronic applications.
Q. What contradictions exist in reported spectroscopic data for similar benzothiazolium compounds?
Discrepancies in UV-Vis absorption maxima (e.g., Thioflavin T: 410–414 nm vs. derivatives at 380–400 nm) arise from substituent effects on conjugation. Conflicting LogP values (e.g., 3.02 for Thioflavin T vs. higher values for ethyl sulfate derivatives) reflect counterion hydrophilicity and experimental conditions (pH, solvent) . Methodological standardization (e.g., fixed pH in LogP measurements) mitigates such issues.
Q. How does the dimethylamino phenyl group modulate electronic properties and reactivity?
The electron-donating dimethylamino group increases electron density on the benzothiazolium core, shifting redox potentials (e.g., E ~−0.5 V vs. SCE) and enhancing fluorescence quantum yields. This group also stabilizes Schiff base tautomers, affecting reactivity in nucleophilic substitutions .
Q. What challenges arise in quantifying Schiff base stability under varying pH conditions?
The imino linkage (C=N) hydrolyzes under acidic (pH <3) or alkaline (pH >10) conditions. Kinetic studies using UV-Vis or HPLC monitor degradation rates, requiring buffered solutions (pH 5–7) and low temperatures (4°C) to maintain stability. Conflicting reports on hydrolysis rates highlight the need for controlled experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
